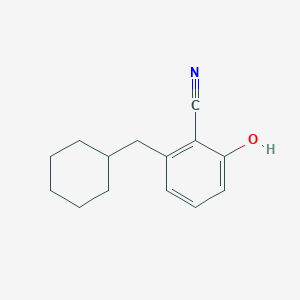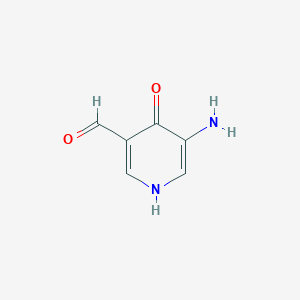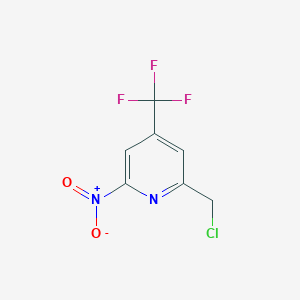
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring imparts significant reactivity and stability to the compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-nitro-4-(trifluoromethyl)pyridine. This can be achieved through a liquid-phase chlorination reaction using chlorine gas under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-azidomethyl-6-nitro-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-chloromethyl-6-amino-4-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-carboxymethyl-6-nitro-4-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their structure or function .
Comparison with Similar Compounds
- 2-Chloromethyl-4-nitro-6-(trifluoromethoxy)pyridine
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)benzene
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)quinoline
Uniqueness: 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .
Properties
Molecular Formula |
C7H4ClF3N2O2 |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-(chloromethyl)-6-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-5-1-4(7(9,10)11)2-6(12-5)13(14)15/h1-2H,3H2 |
InChI Key |
IRQBQQISPIJVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


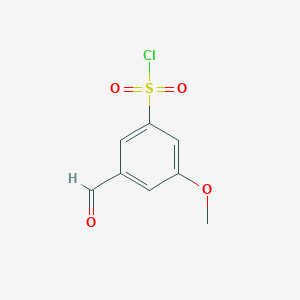
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
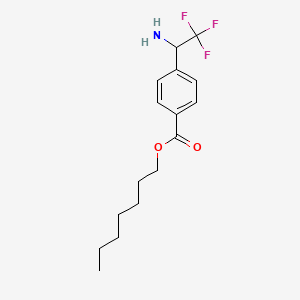

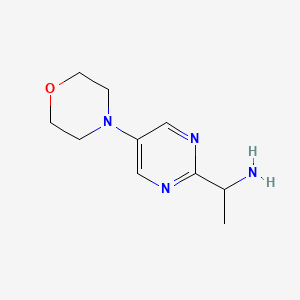
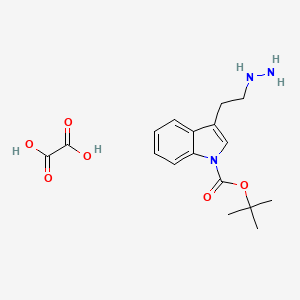

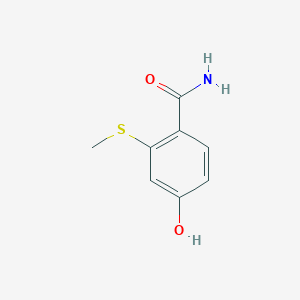
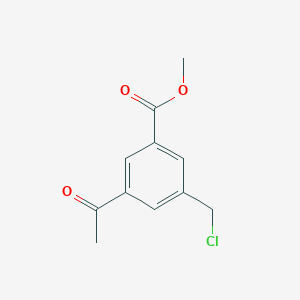
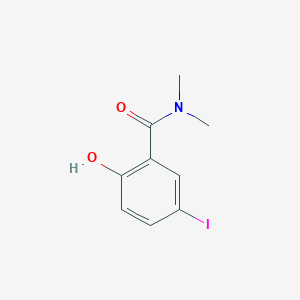

![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
